Phenyl hydrogen sulfate

Catalog No.
S598546
CAS No.
937-34-8
M.F
C6H6O4S
M. Wt
174.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl hydrogen sulfate

CAS Number

937-34-8

Product Name

Phenyl hydrogen sulfate

IUPAC Name

phenyl hydrogen sulfate

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

InChI

InChI=1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)

InChI Key

CTYRPMDGLDAWRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)O

Synonyms

phenylsulfate, phenylsulfate, potassium salt, phenylsulfate, sodium salt

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)O

Phenyl hydrogen sulfate (PHS) is a naturally occurring metabolite found in various organisms, including humans and the parasite Trypanosoma brucei [, ]. While its specific functions within these organisms remain under investigation, its presence in various contexts has led to its exploration in several scientific research areas.

Biomarker for Gut Bacterial Metabolism

Studies suggest that PHS might serve as a potential biomarker for gut bacterial metabolism. Research has shown an association between PHS levels and the activity of specific gut bacteria, particularly those involved in the breakdown of dietary components and the production of short-chain fatty acids []. This association suggests that PHS levels could potentially reflect the overall health and composition of gut microbiota, offering valuable insights into gut health research.

Phenyl hydrogen sulfate, also known as phenyl sulfate or phenyloxidanesulfonic acid, is an organic compound classified as an aryl sulfate. Its chemical formula is C6H6O4SC_6H_6O_4S, and it has a molecular weight of approximately 174.17 g/mol. This compound features a sulfuric acid group conjugated to a phenyl group, making it part of the broader class of organic sulfuric acids and derivatives .

Phenyl hydrogen sulfate is recognized for its role as a human xenobiotic metabolite, indicating that it is produced during the metabolism of xenobiotic substances in the body .

Phenyl hydrogen sulfate is gaining interest for its potential role in diabetic kidney disease. Studies suggest it may contribute to albuminuria (excess protein in urine) and podocyte damage (injury to specialized kidney cells) in animal models of diabetes []. The exact mechanism by which it exerts these effects remains unclear and requires further investigation.

Typical of aryl sulfates, including:

  • Hydrolysis: It can react with water to regenerate phenol and sulfuric acid.
  • Nucleophilic Substitution: The sulfate group can be substituted by nucleophiles, leading to the formation of other aryl compounds.
  • Decomposition: Under certain conditions, phenyl hydrogen sulfate may decompose, releasing sulfur dioxide and other products.

These reactions are significant in both synthetic and metabolic pathways involving phenolic compounds .

Phenyl hydrogen sulfate exhibits notable biological activity, particularly in relation to its role as a metabolite. It has been implicated in various biological processes:

  • Metabolic Significance: As a metabolite, it may influence metabolic pathways related to detoxification and the elimination of phenolic compounds from the body.
  • Pathological Associations: Research indicates that elevated levels of phenyl sulfate are associated with diabetic nephropathy, suggesting its potential as a biomarker for kidney damage in diabetic patients .
  • Toxicity: While generally considered a detoxification product, high concentrations may have adverse effects on cellular functions.

Phenyl hydrogen sulfate can be synthesized through several methods:

  • Sulfation of Phenol: This is the most common method, where phenol is treated with sulfuric acid or chlorosulfonic acid under controlled conditions to yield phenyl hydrogen sulfate.
  • Metabolic Conversion: In biological systems, it can be formed from the sulfation of phenolic compounds by sulfotransferase enzymes.
  • Chemical Reagents: It can also be synthesized using sulfur trioxide or sulfuric anhydride in the presence of phenols under specific reaction conditions.

These methods highlight its versatility in both synthetic organic chemistry and biological metabolism .

Phenyl hydrogen sulfate has several applications:

  • Biomarker Research: It serves as a potential biomarker for monitoring renal function and metabolic disorders.
  • Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to their biological activities.
  • Chemical Synthesis: It is utilized in organic synthesis as a sulfonating agent for aromatic compounds.

These applications underscore its relevance in both clinical and industrial contexts .

Studies have shown that phenyl hydrogen sulfate interacts with various biological systems:

  • Metabolic Pathways: It participates in metabolic pathways involving phenolic compounds, impacting their bioavailability and toxicity.
  • Drug Interactions: Research indicates potential interactions with drugs metabolized through similar pathways, emphasizing the need for careful monitoring in pharmacotherapy.

Understanding these interactions is crucial for assessing its safety and efficacy in medical applications .

Phenyl hydrogen sulfate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
PhenolC6H6OSimple aromatic compound without sulfate group.
SulfophenolC6H5O3SContains a sulfonate group; more water-soluble.
PhenylsulfamateC6H7NO3SContains an amine; used in drug development.
4-NitrophenylsulfateC6H4N2O4SContains a nitro group; used in dye synthesis.

Phenyl hydrogen sulfate's unique structure allows it to play specific roles in metabolic processes while being distinct from these similar compounds due to its particular functional groups and properties .

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

173.99867984 g/mol

Monoisotopic Mass

173.99867984 g/mol

Heavy Atom Count

11

UNII

2L4RKM5351

Related CAS

1733-88-6 (potassium salt)

Other CAS

937-34-8

Wikipedia

Phenyl hydrogen sulfate

Dates

Modify: 2024-04-14

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